molecular formula C15H18O2 B1432332 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde CAS No. 1350761-29-3

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde

Cat. No.: B1432332
CAS No.: 1350761-29-3
M. Wt: 230.3 g/mol
InChI Key: WVJLAUYHDOVKTD-UHFFFAOYSA-N
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Description

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is a chemical compound that belongs to the class of chroman derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C15H18O2, and it has a molecular weight of 230.3 g/mol.

Preparation Methods

Chemical Reactions Analysis

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources, but the compound’s reactivity and selectivity make it a valuable asset for advanced chemical synthesis.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications, although specific details are not provided in the available sources. Industrially, it is valued for its unique reactivity and selectivity, making it useful in various chemical processes .

Mechanism of Action

The mechanism of action of 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is not explicitly detailed in the available sources. as a chroman derivative, it is likely to interact with molecular targets and pathways involved in oxidative stress and cellular signaling. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde is unique among chroman derivatives due to its specific structural features, such as the cyclopropyl and dimethyl groups. Similar compounds include other chroman derivatives, which may differ in their substituent groups and overall reactivity. The uniqueness of this compound lies in its combination of reactivity and selectivity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-cyclopropyl-4,4-dimethyl-2,3-dihydrochromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-15(2)5-6-17-14-12(11-3-4-11)7-10(9-16)8-13(14)15/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLAUYHDOVKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C(C=C(C=C21)C=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151351
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-29-3
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Cyclopropyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A vial was charged with Pd(OAc)2 (2.40 mg, 10.7 μmol), XPhos (10.2 mg, 0.02 mmol), potassium carbonate (148 mg, 1.07 mmol), potassium cyclopropyltrifluoroborate (58.0 mg, 0.39 mmol) and 8-chloro-4,4-dimethyl-3,4-dihydro-2H-chromene-6-carbaldehyde (80.0 mg, 0.36 mmol). The mixture was dissolved in cyclopropylmethyl ether (2.00 mL) and water (0.20 mL) and purged with Ar. The reaction mixture was then stirred at 100° C. overnight, cooled to room temperature, and filtered through a pad of celite. The filtrate was concentrated under vacuum, and the crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to afford the desired product as a yellow oil.
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 mg
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
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8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde
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Reactant of Route 6
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8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde

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